molecular formula C27H35N3O4 B11056937 3-({[1-(4-Methoxybenzyl)piperidin-4-yl]methyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-({[1-(4-Methoxybenzyl)piperidin-4-yl]methyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11056937
M. Wt: 465.6 g/mol
InChI Key: XIAYMVDTAXNJAM-UHFFFAOYSA-N
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Description

3-({[1-(4-Methoxybenzyl)piperidin-4-yl]methyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(4-Methoxybenzyl)piperidin-4-yl]methyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps. The initial step often includes the formation of the pyrrolidine-2,5-dione core, followed by the introduction of the piperidine and benzyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-({[1-(4-Methoxybenzyl)piperidin-4-yl]methyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the compound’s electronic properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

3-({[1-(4-Methoxybenzyl)piperidin-4-yl]methyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies to understand its interactions with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it valuable in various industrial processes, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-({[1-(4-Methoxybenzyl)piperidin-4-yl]methyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind selectively to its targets, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to different biological activities.

    Pyrrolidine-2,5-dione derivatives:

Uniqueness

What sets 3-({[1-(4-Methoxybenzyl)piperidin-4-yl]methyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C27H35N3O4

Molecular Weight

465.6 g/mol

IUPAC Name

3-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H35N3O4/c1-3-16-34-24-10-6-22(7-11-24)30-26(31)17-25(27(30)32)28-18-20-12-14-29(15-13-20)19-21-4-8-23(33-2)9-5-21/h4-11,20,25,28H,3,12-19H2,1-2H3

InChI Key

XIAYMVDTAXNJAM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CCN(CC3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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